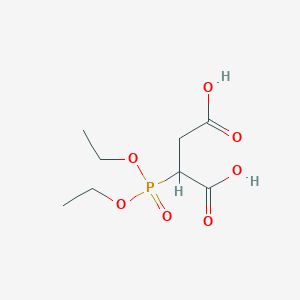![molecular formula C32H18BrN3O8 B14755999 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene CAS No. 992-15-4](/img/structure/B14755999.png)
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce nitro groups at specific positions. The final step involves the methoxylation of benzo[c]phenanthrene. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular processes. Its bromine and methoxy groups contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7-Trinitrofluorenone: Shares similar nitro group arrangement but lacks bromine and methoxy groups.
4-Iodo-2,5,7-trinitrofluoren-9-one: Similar structure with iodine instead of bromine.
4-Bromo-2,5,7-trinitrofluoren-9-one: Lacks the methoxybenzo[c]phenanthrene moiety.
Uniqueness
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is unique due to its combination of bromine, nitro, and methoxybenzo[c]phenanthrene groups
Propiedades
Número CAS |
992-15-4 |
|---|---|
Fórmula molecular |
C32H18BrN3O8 |
Peso molecular |
652.4 g/mol |
Nombre IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14O.C13H4BrN3O7/c1-20-17-8-4-6-14-11-12-15-10-9-13-5-2-3-7-16(13)18(15)19(14)17;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h2-12H,1H3;1-4H |
Clave InChI |
UDGHCESFHXNLEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C3=C(C=C2)C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




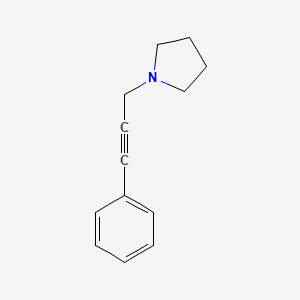
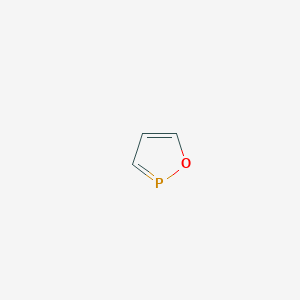

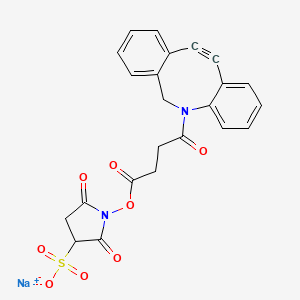
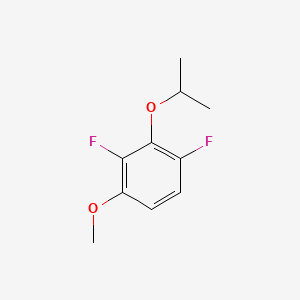
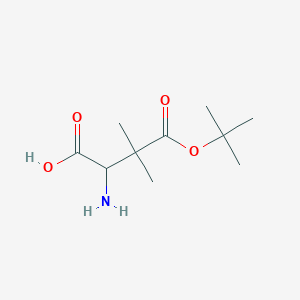
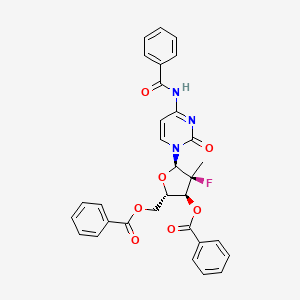
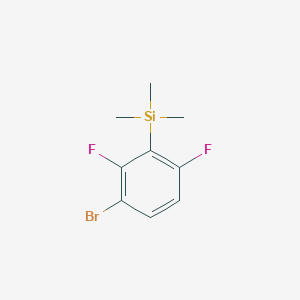
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
